Oxazolidinonen
Oxazolidinones are a class of heterocyclic organic compounds characterized by a four-membered lactam ring fused to a five-membered oxazole ring. These compounds exhibit a wide range of biological activities and have attracted significant interest in the pharmaceutical and agrochemical industries due to their potential as antibiotics, anti-inflammatory agents, and antifungals.
Structurally, oxazolidinones typically feature a central nitrogen atom that is part of both the lactam and oxazole rings. This unique structure confers them with distinct chemical properties such as good water solubility and moderate lipophilicity, which are favorable for drug design. The pharmacological profile of these compounds can be fine-tuned by modifying substituents on the ring system.
In the pharmaceutical industry, oxazolidinones have been developed into commercially successful drugs like linezolid, used in the treatment of infections caused by Gram-positive bacteria resistant to other antibiotics. Their potential as lead structures for new drug development remains promising due to their diverse biological activities and favorable pharmacokinetic properties.

Structuur | Chemische naam | CAS | MF |
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4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one | 2229393-50-2 | C6H7N3O2 |
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5-(5-bromopyridin-2-yl)-1,3-oxazolidin-2-one | 1427172-33-5 | C8H7BrN2O2 |
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5-(1-phenylethyl)-1,3-oxazolidin-2-one | 1467340-02-8 | C11H13NO2 |
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4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one | 1557217-88-5 | C8H11N3O2 |
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3-ethyl-5-(sulfanylmethyl)-1,3-oxazolidin-2-one | 2027558-84-3 | C6H11NO2S |
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5-(2,4,5-trimethylphenyl)-1,3-oxazolidin-2-one | 1702912-83-1 | C12H15NO2 |
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Streptazolin; 9R-Hydroxy | 321999-50-2 | C11H13NO4 |
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3-(3-aminobutyl)-1,3-oxazolidin-2-one | 1341389-60-3 | C7H14N2O2 |
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2-(4S)-2-oxo-1,3-oxazolidin-4-ylacetic acid | 749205-02-5 | C5H7NO4 |
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3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one | 1785281-61-9 | C8H16N2O2 |
Gerelateerde literatuur
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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